molecular formula C17H21N3O4S B4750186 N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide

N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide

Cat. No. B4750186
M. Wt: 363.4 g/mol
InChI Key: QOTWRMMWFQNATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MP-10 is a selective antagonist of the dopamine D2 receptor and has been shown to have promising effects in preclinical studies.

Mechanism of Action

The mechanism of action of N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide involves its selective binding to the dopamine D2 receptor, which is a G protein-coupled receptor. This binding leads to a decrease in the activity of the dopamine signaling pathway, which is involved in the regulation of reward pathways in the brain. This decrease in dopamine signaling may help to reduce the rewarding effects of drugs of abuse and may also have potential therapeutic effects in the treatment of schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include a decrease in the activity of the mesolimbic dopamine system, which is involved in the regulation of reward pathways in the brain. N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has also been shown to decrease the locomotor activity of rodents, indicating a potential sedative effect.

Advantages and Limitations for Lab Experiments

One advantage of using N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide in lab experiments is its high selectivity for the dopamine D2 receptor, which allows for more specific targeting of this receptor compared to other compounds. However, one limitation of using N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide is its relatively low potency compared to other dopamine D2 receptor antagonists, which may limit its effectiveness in certain experiments.

Future Directions

There are a number of future directions for the study of N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide and its potential use in scientific research. One potential direction is the development of more potent derivatives of N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide that may have greater therapeutic potential. Another direction is the study of the effects of N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may have implications for the treatment of other psychiatric disorders. Additionally, further studies are needed to determine the safety and efficacy of N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide in humans.

Scientific Research Applications

N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been studied for its potential use in a variety of scientific research applications, including its role in the treatment of drug addiction, schizophrenia, and Parkinson's disease. N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of reward pathways in the brain. This makes N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide a potential candidate for the treatment of drug addiction, as it may help to reduce the rewarding effects of drugs of abuse.

properties

IUPAC Name

2-methoxy-N-propan-2-yl-5-(pyridin-4-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-12(2)20-17(21)15-10-14(4-5-16(15)24-3)25(22,23)19-11-13-6-8-18-9-7-13/h4-10,12,19H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTWRMMWFQNATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(propan-2-yl)-5-[(pyridin-4-ylmethyl)sulfamoyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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